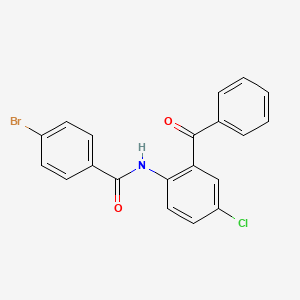

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClNO2/c21-15-8-6-14(7-9-15)20(25)23-18-11-10-16(22)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUWILYQJADCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that benzamide derivatives can possess antimicrobial properties against various bacterial and fungal strains. For instance, compounds related to N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Anticancer Potential : The compound may also exhibit anticancer properties. In vitro studies have evaluated its effectiveness against various cancer cell lines, showing potential for selective cytotoxicity towards malignant cells while sparing normal cells .

- Anti-inflammatory Effects : Similar benzamide derivatives have been investigated for their ability to inhibit inflammatory pathways. For example, N-benzyl-4-bromobenzamide has been shown to reduce IL-6 and prostaglandin E2 production in human gingival fibroblasts . This suggests that this compound may also have anti-inflammatory applications.

Pharmacological Applications

The compound's pharmacological potential is attributed to its ability to interact with various biological targets:

- Sigma Receptors : Benzamide derivatives have been evaluated for their binding affinity to sigma receptors (sigma-1 and sigma-2), which are implicated in several central nervous system disorders. Compounds with similar structures have shown selectivity towards these receptors without significant cytotoxic effects .

- Enzyme Inhibition : The compound may function as an inhibitor or modulator within specific biochemical pathways due to its structural characteristics that facilitate interactions with protein targets through hydrogen bonding and π-stacking .

Case Studies

Several studies highlight the potential applications of this compound:

- A study focused on synthesizing a series of benzamide derivatives demonstrated that modifications at specific positions significantly influenced their biological activity, particularly against sigma receptors .

- Another research effort evaluated the anti-inflammatory properties of related compounds, indicating that structural modifications could enhance their therapeutic profiles .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 365.64 g/mol

- Functional Groups : Benzamide moiety, bromine, and chlorine substituents.

The presence of these substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of certain enzymes, leading to alterations in cellular processes. It has shown potential as an inhibitor of CCR2 and CCR9 receptors, which are involved in inflammatory responses and various diseases, including cancer .

- Protein-Ligand Interactions : Interaction studies indicate that this compound can modulate protein functions by altering ligand binding affinities, making it a candidate for further pharmacological evaluation .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. Specific studies have demonstrated:

- In vitro Studies : Compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

Anti-inflammatory Effects

The compound's inhibition of CCR2 and CCR9 receptors suggests potential anti-inflammatory applications. These receptors are implicated in various inflammatory diseases, and their blockade may lead to therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies and Research Findings

- Study on CCR Receptor Inhibition :

- Cytotoxicity Assays :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine and chlorine substituents | Inhibitor of CCR2/CCR9 |

| N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide | Methyl substituent | Moderate cytotoxicity |

| N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide | Additional chlorine | Enhanced receptor binding |

This table illustrates how variations in substituents can influence biological activity, highlighting the importance of structural modifications in drug design.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, and how is its purity validated?

The synthesis typically involves coupling 2-benzoyl-4-chlorophenylamine with 4-bromobenzoyl chloride under Schotten-Baumann conditions. Acylation is carried out in a biphasic system (e.g., dichloromethane/water) with a base like sodium hydroxide to facilitate the reaction. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with UV detection, and structural confirmation is achieved via - and -NMR spectroscopy. Crystallization from ethanol or acetonitrile yields single crystals suitable for X-ray diffraction (XRD), which confirms molecular geometry and packing .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- Single-crystal XRD : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, C–H···π contacts). Data collection typically uses MoKα radiation (λ = 0.71073 Å), with refinement via SHELXL .

- NMR spectroscopy : -NMR identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing substituents), while -NMR confirms carbonyl and halogenated carbon signals.

- IR spectroscopy : Validates amide C=O stretching (~1650–1680 cm) and aryl halide vibrations .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the stability and reactivity of this compound?

XRD studies reveal that the amide N–H forms an intramolecular hydrogen bond with the benzoyl oxygen (N–H···O), creating a planar six-membered pseudo-ring. Intermolecular C–H···O interactions between the bromophenyl group and adjacent molecules stabilize centrosymmetric dimers. Additionally, C–H···π interactions involving the unsubstituted benzene ring contribute to layered packing. These interactions reduce molecular mobility, enhancing thermal stability but may hinder solubility in nonpolar solvents .

Q. What mechanistic insights govern the compound’s role as a reversible intermediate in acidic media?

In acidic aqueous solutions (pH ~3), this compound acts as a reversible intermediate in the degradation of nordiazepam. LC-MS and isotopic pattern analysis (e.g., 289.0 [M+H]) confirm its formation. The equilibrium between nordiazepam and the intermediate shifts during processes like solid-phase extraction (SPE), where evaporation of methanol extracts regenerates nordiazepam. Kinetic studies using peak area ratios (nordiazepam:intermediate ≈ 0.75–1.9) reveal solvent-dependent reversibility, critical for optimizing analytical workflows .

Q. How can computational modeling resolve discrepancies in observed vs. predicted molecular geometries?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to optimize the molecular structure and compare with XRD data. Discrepancies in torsional angles (e.g., N–C–C–Cl dihedral angles) may arise from crystal packing forces not accounted for in gas-phase models. Software like PLATON or Mercury CSD analyzes steric clashes and validates hydrogen-bonding networks, reconciling experimental and theoretical data .

Q. What strategies improve the compound’s utility in structure-activity relationship (SAR) studies for drug discovery?

- Halogen substitution : The 4-bromo group enhances lipophilicity and π-stacking with target proteins.

- Amide linker flexibility : Modulating the benzamide moiety’s conformation impacts binding to enzymes like kinases or GPCRs.

- Cocrystallization : Co-crystallizing with target proteins (e.g., p38 MAP kinase) using high-resolution synchrotron data identifies key pharmacophoric features .

Methodological Notes

- Crystallographic refinement : Always cross-validate SHELXL-refined structures with residual electron density maps to detect disorder or solvent effects .

- Analytical quantification : Use deuterated solvents (e.g., DMSO-d) in NMR to avoid signal overlap from exchangeable protons .

- Kinetic studies : Monitor pH rigorously during degradation experiments, as minor shifts (±0.2 units) significantly alter equilibrium constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.